The Structural Elucidation of Glu-Pro Dipeptide: A Technical Guide
The Structural Elucidation of Glu-Pro Dipeptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure of the Glutamic acid-Proline (Glu-Pro) dipeptide. The document details its chemical composition, three-dimensional conformation, and the experimental and computational methodologies employed for its structural analysis. Furthermore, it delves into a relevant biosynthetic pathway, offering a complete picture for researchers in the fields of biochemistry, drug discovery, and molecular biology.
Chemical Structure and Physicochemical Properties
The Glu-Pro dipeptide is formed through the condensation of two amino acids, L-glutamic acid and L-proline, linked by a peptide bond. The chemical formula for the neutral form of Glu-Pro is C₁₀H₁₆N₂O₅, with a molecular weight of approximately 244.24 g/mol .[1] The formation of the peptide bond involves the carboxyl group of glutamic acid and the secondary amine of proline. This results in a unique structural feature where the proline's pyrrolidine (B122466) ring imposes significant conformational constraints on the peptide backbone.
Table 1: Physicochemical Properties of Glu-Pro Dipeptide
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆N₂O₅ | PubChem CID: 11218768[1] |
| Molecular Weight | 244.24 g/mol | PubChem CID: 11218768[1] |
| IUPAC Name | (2S)-1-[(2S)-2-amino-4-carboxybutanoyl]pyrrolidine-2-carboxylic acid | PubChem CID: 11218768[1] |
| Canonical SMILES | C1C--INVALID-LINK--O)N">C@HC(=O)O | PubChem CID: 11218768[1] |
Conformational Analysis and Structural Parameters
Table 2: Predicted Structural Parameters of the Glu-Pro Dipeptide Backbone
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Typical Value (Å or °) |
| Bond Lengths | |||||
| Cα (Glu) | C' (Glu) | ~1.52 | |||
| C' (Glu) | N (Pro) | ~1.33 | |||
| N (Pro) | Cα (Pro) | ~1.47 | |||
| Cα (Pro) | C' (Pro) | ~1.53 | |||
| Bond Angles | |||||
| Cα (Glu) | C' (Glu) | N (Pro) | ~116 | ||
| C' (Glu) | N (Pro) | Cα (Pro) | ~122 | ||
| N (Pro) | Cα (Pro) | C' (Pro) | ~112 | ||
| Dihedral Angles | |||||
| φ (phi) | C' (Glu-1) | N (Pro) | Cα (Pro) | C' (Pro) | Restricted due to ring |
| ψ (psi) | N (Glu) | Cα (Glu) | C' (Glu) | N (Pro+1) | Variable |
| ω (omega) | Cα (Glu) | C' (Glu) | N (Pro) | Cα (Pro) | ~180° (trans) or ~0° (cis) |
Note: These values are based on standard peptide geometry and may vary depending on the specific conformation and environment of the dipeptide.
Experimental Protocols for Synthesis and Structural Determination
Solid-Phase Peptide Synthesis (SPPS) of Glu-Pro Dipeptide
The chemical synthesis of Glu-Pro can be efficiently achieved using Fmoc-based solid-phase peptide synthesis.[2][3]
Workflow for Solid-Phase Synthesis of Glu-Pro
Caption: Workflow for the solid-phase synthesis of Glu-Pro dipeptide.
Protocol:
-
Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin for a C-terminal amide or 2-chlorotrityl chloride resin for a C-terminal carboxylic acid) in dimethylformamide (DMF).
-
First Amino Acid Coupling (Proline):
-
If starting with a pre-loaded resin, proceed to the next step.
-
If using a non-loaded resin, couple Fmoc-Pro-OH to the resin using a suitable activating agent like HBTU/HOBt in the presence of a base such as diisopropylethylamine (DIPEA).
-
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of proline by treating the resin with a solution of 20% piperidine in DMF.
-
Second Amino Acid Coupling (Glutamic Acid): Activate Fmoc-Glu(OtBu)-OH (using a side-chain protecting group like tert-butyl to prevent side reactions) with HBTU/HOBt and DIPEA in DMF and couple it to the deprotected proline on the resin.
-
Final Fmoc Deprotection: Remove the Fmoc group from the N-terminus of glutamic acid with 20% piperidine in DMF.
-
Cleavage and Deprotection: Cleave the dipeptide from the resin and simultaneously remove the side-chain protecting group using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane (B1312306) and water).
-
Purification: Purify the crude Glu-Pro dipeptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized dipeptide by mass spectrometry and analytical HPLC.
Structural Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.[4]
Workflow for NMR-based Structure Determination of Glu-Pro
Caption: General workflow for determining the solution structure of a dipeptide using NMR.
Protocol:
-
Sample Preparation: Dissolve the purified Glu-Pro dipeptide in a suitable solvent, typically D₂O or a mixture of H₂O/D₂O, to a concentration of 1-5 mM.
-
Data Acquisition:
-
Acquire a one-dimensional (1D) ¹H NMR spectrum to identify the proton signals.
-
Perform two-dimensional (2D) experiments:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single amino acid spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing distance restraints for structure calculation. This is crucial for determining the relative orientation of the glutamic acid and proline residues.
-
-
-
Resonance Assignment: Assign all proton resonances to their respective atoms in the Glu-Pro dipeptide using the information from the COSY and TOCSY spectra.
-
Derivation of Structural Restraints:
-
From the NOESY spectrum, derive inter-proton distance restraints. The intensity of the NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons.
-
Measure scalar coupling constants (J-couplings) from the high-resolution 1D or 2D spectra to obtain dihedral angle restraints.
-
-
Structure Calculation: Use the experimental restraints in molecular dynamics or simulated annealing calculations to generate a family of 3D structures consistent with the NMR data.
-
Structure Validation: Assess the quality of the calculated structures using various parameters, such as the number of NOE violations and Ramachandran plot analysis.
Biological Context: Proline Biosynthesis from Glutamate (B1630785)
Proline is synthesized from glutamate in a multi-step enzymatic pathway.[5][6][7][8] Understanding this pathway is crucial for researchers studying amino acid metabolism and its role in various physiological and pathological processes.
Signaling Pathway of Proline Biosynthesis from Glutamate
Caption: The enzymatic pathway of proline biosynthesis from glutamate.
This pathway involves the following key steps:
-
Phosphorylation of Glutamate: Glutamate is first phosphorylated by ATP to form γ-glutamyl phosphate, a reaction catalyzed by the γ-glutamyl kinase (GK) domain of the bifunctional enzyme pyrroline-5-carboxylate synthetase (P5CS).[9]
-
Reduction of γ-Glutamyl Phosphate: The γ-glutamyl phosphate reductase (GPR) domain of P5CS then reduces γ-glutamyl phosphate to glutamate-γ-semialdehyde, using NADPH as a reductant.[9]
-
Spontaneous Cyclization: Glutamate-γ-semialdehyde spontaneously cyclizes to form Δ¹-pyrroline-5-carboxylate (P5C).
-
Reduction of P5C: Finally, P5C is reduced to proline by the enzyme pyrroline-5-carboxylate reductase (PYCR), utilizing either NADH or NADPH as a cofactor.[5]
This in-depth guide provides a foundational understanding of the structure of the Glu-Pro dipeptide, from its basic chemical properties to the intricate details of its three-dimensional conformation and the experimental methodologies used to elucidate it. The inclusion of the proline biosynthesis pathway further enriches this guide by placing the constituent amino acid in its biological context. This comprehensive information is intended to be a valuable resource for researchers and professionals in the life sciences.
References
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Regulation of L-proline biosynthesis, signal transduction, transport, accumulation and its vital role in plants during variable environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Biology of Proline Catabolic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Emerging Roles of De Novo Proline Biosynthesis in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
